3-(4-ethyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione
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Overview
Description
3-(4-ethyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione, also known as Etazolate, is a synthetic compound that belongs to the class of pyrrolidinediones. It has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
3-(4-ethyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters, including acetylcholine, glutamate, and GABA. It has been shown to increase the release of acetylcholine and inhibit the activity of glutamate receptors, which are known to be involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
3-(4-ethyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects, including the inhibition of oxidative stress, the reduction of inflammation, and the modulation of calcium homeostasis. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(4-ethyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione is its neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of 3-(4-ethyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-(4-ethyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione. One potential direction is to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and Huntington's disease. Another direction is to investigate the potential of 3-(4-ethyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione as a neuroprotective agent in traumatic brain injury. Additionally, the development of more water-soluble formulations of 3-(4-ethyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione could improve its efficacy as a therapeutic agent.
Synthesis Methods
3-(4-ethyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione can be synthesized by reacting 4-iodoaniline with 3-(4-ethyl-1-piperazinyl)-2,5-dioxo-pyrrolidine in the presence of a base, such as potassium carbonate. The reaction yields 3-(4-ethyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione as a white crystalline powder, which can be purified by recrystallization.
Scientific Research Applications
3-(4-ethyl-1-piperazinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the treatment of these disorders.
properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20IN3O2/c1-2-18-7-9-19(10-8-18)14-11-15(21)20(16(14)22)13-5-3-12(17)4-6-13/h3-6,14H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJHBKSBRRCSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylpiperazin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
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